molecular formula C15H13FN2 B1678816 Raseglurant CAS No. 757950-09-7

Raseglurant

Cat. No.: B1678816
CAS No.: 757950-09-7
M. Wt: 240.27 g/mol
InChI Key: MEDCLNYIYBERKO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ADX-10059 involves several steps, starting with the preparation of the core pyridine structure. The synthetic route typically includes:

Industrial production methods for ADX-10059 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ADX-10059 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated precursors for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

ADX-10059 exerts its effects by acting as a negative allosteric modulator of the mGlu5 receptor. This means that it binds to a site on the receptor that is distinct from the active site, causing a conformational change that reduces the receptor’s activity. The mGlu5 receptor is a G protein-coupled receptor involved in glutamate signaling in the central nervous system. By modulating this receptor, ADX-10059 can influence various physiological processes, including pain perception and gastrointestinal function .

Properties

ADX10059 is a selective mGluR5 negative allosteric modulator, it may have the possibility to reduce inappropriate esophageal sphincter relaxations and prevent reflux in man. Glutamate is largely responsible for signal transmission in the neural circuit involved in migraine, and mGluR5 receptors are found at strategic points along the pathway. Inhibition of mGluR5 might therefore prevent the initiation of the migraine circuit, or interrupt it once established. mGluR5 are also found in brain regions implicated in anxiety.

CAS No.

757950-09-7

Molecular Formula

C15H13FN2

Molecular Weight

240.27 g/mol

IUPAC Name

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine

InChI

InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3

InChI Key

MEDCLNYIYBERKO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C

Canonical SMILES

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C

Appearance

Solid powder

757950-09-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Raseglurant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Cul (41 mg, 0.2 mmol) in triethylamine (12 ml) were added 2-bromo-4,6-dimethyl-pyridin-3-ylamine (870 mg, 4.33 mmol), (PPh3)2PdCl2 (152 mg, 0.22 mmol), and 1-ethynyl-3-fluorobenzene (500 μl, 4.33 mmol). The reaction mixture was stirred for 30 min. at room temperature and for 3 h under reflux. The solvent was evaporated and the crude residue was purified by flash chromatography (cyclohexane/ethyl acetate 4:1) to yield 745 mg (3.10 mmol, 72%) of (2-(3-fluoro-phenylethynyl)-4,6-dimethyl-pyridin-3-yl)amine as a brown solid.
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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